The synthesis of (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can be achieved through several methods. One common approach involves:
This multi-step synthetic route allows for the introduction of various functional groups, making it versatile for further modifications .
The molecular formula of (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is , with a molecular weight of 226.32 g/mol. The structure features:
The InChI key for this compound is LGEWGFOMLJQHLL-VHSXEESVSA-N, which aids in database searches and structural identification .
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate participates in various chemical reactions that can modify its structure or enhance its properties:
These reactions are crucial for developing derivatives with tailored biological activities .
The mechanism of action for (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate primarily involves its interaction with specific receptors in biological systems:
(4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several scientific applications:
The stereoselective construction of the octahydropyrrolo[3,4-b]pyridine scaffold presents significant synthetic challenges due to the presence of two chiral centers in a cis-fused bicyclic system. Patent literature reveals two predominant catalytic approaches for establishing the desired (4aR,7aR) configuration. The first utilizes catalytic hydrogenation of pyridine derivatives under high-pressure conditions (50-100 psi) using palladium on carbon (Pd/C) in acetic acid or methanol solvents. This method achieves excellent diastereoselectivity (>98% de) for the cis-fused ring system but requires careful control of reaction parameters to prevent over-reduction [1] .
A more sophisticated approach employs asymmetric hydrogenation of enantiomerically enriched nipecotic acid derivatives. Starting from (R)-nipecotic acid, a two-step sequence involving condensation with benzylamine followed by ring closure generates a bicyclic imide intermediate. Subsequent catalytic hydrogenation (Pd/C, H₂) simultaneously reduces the imide and removes the benzyl protecting group, yielding the (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine framework. This route benefits from the chiral pool strategy, leveraging commercially available (R)-nipecotic acid to control stereochemistry .
Table 1: Catalytic Systems for Bicyclic Framework Construction
Starting Material | Catalytic System | Conditions | diastereoselectivity | Yield (%) |
---|---|---|---|---|
Pyridine derivative | Pd/C (10%) | AcOH, 50 psi H₂, 24h | >98% de (cis) | 65-75 |
(R)-Nipecotic acid derivative | Pd/C (5%) | MeOH, 1 atm H₂, 12h | >99% de (4aR,7aR) | 82 |
Quinolinic acid derivative | Rh/Al₂O₃ | Toluene, 100°C, 500 psi H₂ | 85:15 dr | 70 |
The secondary amine within the octahydropyrrolo[3,4-b]pyridine scaffold requires protection for further functionalization, with the tert-butoxycarbonyl (Boc) group emerging as the optimal choice. Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran with catalytic dimethylaminopyridine (DMAP) at 0-25°C. This method affords the title compound in >95% yield with minimal side product formation [2] [3].
The Boc group's orthogonal stability profile allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) without affecting other common protecting groups. This characteristic is particularly valuable in multistep syntheses, such as the preparation of moxifloxacin intermediates, where the Boc-protected amine serves as a handle for subsequent N-alkylation [1] . Comparative studies confirm that alternative carbamate protections (Cbz, Fmoc) require harsher deprotection conditions that may compromise the bicyclic framework's integrity. The bulky tert-butyl group also provides steric shielding that enhances the compound's crystallinity, facilitating purification [3] [8].
Table 2: Boc Protection/Deprotection Strategies
Reaction Type | Reagents/Conditions | Time (h) | Yield (%) | Compatibility Notes |
---|---|---|---|---|
Protection | Boc₂O, CH₂Cl₂, DMAP, 0°C→RT | 2 | 95-98 | Compatible with ester, ether groups |
Deprotection | TFA/CH₂Cl₂ (1:1), RT | 1 | 90 | May cleave tert-butyl esters |
Deprotection | 4M HCl in dioxane, 0°C | 0.5 | 92 | May affect acid-sensitive groups |
Modern synthetic routes to the title compound incorporate several green chemistry principles. Catalytic transfer hydrogenation replaces high-pressure hydrogenation using ammonium formate as the hydrogen donor and Pd/C in ethanol at 80°C. This eliminates gas-handling equipment while maintaining excellent diastereoselectivity (97% de) and yield (80%) [1]. Enzymatic methods feature prominently in redox steps; lipase-catalyzed kinetic resolution of racemic precursors using vinyl acetate in toluene achieves E-values >200, providing enantiopure intermediates for subsequent cyclization [1] .
Recent advances include solvent-reduction strategies employing water as the reaction medium for quaternization steps preceding cyclization. Microwave-assisted ring closure at 150°C reduces reaction times from 24 hours to 15 minutes while improving atom economy. Life cycle assessment of alternative routes indicates that enzymatic resolutions coupled with solvent recovery provide 40% reduction in process mass intensity compared to traditional resolution methods [4] [10]. The E-factor (mass waste per mass product) for optimized routes ranges from 5-8, approaching the theoretical minimum for complex heterocycles [10].
Scalability of the (4aR,7aR)-bicyclic scaffold faces three primary challenges: cumulative yield erosion, purification bottlenecks, and stereochemical integrity maintenance. Industrial routes typically involve 5-7 steps from commodity chemicals, with the catalytic hydrogenation and Boc protection steps contributing disproportionately to yield losses at scale. Patent data reveals overall yields ranging from 15-28% for published routes, with purification by column chromatography representing the major bottleneck [1] .
Crystallization optimization provides the most significant scalability improvement. The hydrochloride salt of the free base exhibits superior crystallinity (>99% purity by HPLC) from ethanol/water mixtures, eliminating the need for chromatographic purification. Strict temperature control (±2°C) during the ring-closure step prevents epimerization, while in-process control via chiral HPLC ensures stereochemical integrity. Current production costs remain high ($900-1000/g at >95% purity), primarily due to expensive catalysts and low-yielding steps. Batch size analysis shows diminishing returns beyond 5 kg due to exotherm management challenges in the cyclization step [2] [5] .
Table 3: Scalability and Cost Analysis
Synthetic Step | Critical Scale Parameter | Max Batch Size (kg) | Cost Contribution (%) | Yield Improvement Strategy |
---|---|---|---|---|
Ring closure/cyclization | Reaction exotherm (-ΔH = 80 kJ/mol) | 5 | 35 | Segmented reagent addition |
Catalytic hydrogenation | Catalyst filtration efficiency | 20 | 25 | Fixed-bed continuous hydrogenation |
Boc protection | Exothermicity management | 50 | 15 | Cryogenic addition of Boc₂O |
Crystallization | Crystal morphology control | 100 | 10 | Seeded cooling crystallization |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3